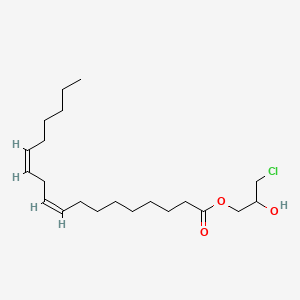
rac-1-Linoleoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-1-Linoleoyl-3-chloropropanediol” is a lipid found in food protein hydrolyzates . It is a compound with a chloropropanediol group .
Synthesis Analysis
The synthesis of “rac-1-Linoleoyl-3-chloropropanediol” is not fully elucidated based on the available information .Molecular Structure Analysis
The molecular formula of “rac-1-Linoleoyl-3-chloropropanediol” is C21H37ClO3 . The IUPAC name is (3-chloro-2-hydroxypropyl) (9 Z ,12 Z )-octadeca-9,12-dienoate . The molecular weight is 373.0 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving “rac-1-Linoleoyl-3-chloropropanediol” are not detailed in the available sources .Physical And Chemical Properties Analysis
“rac-1-Linoleoyl-3-chloropropanediol” has a molecular weight of 373.0 g/mol . It has a XLogP3-AA of 6.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . It has 18 rotatable bonds . Its exact mass and monoisotopic mass are 372.2431227 g/mol . Its topological polar surface area is 46.5 Ų . It has 25 heavy atoms . Its complexity is 353 .Scientific Research Applications
Stereospecific Analysis in Fatty Acids
A study conducted on goat milk fat identified the presence of fatty acid esters of chloropropanediol, including compounds similar to rac-1-Linoleoyl-3-chloropropanediol. The research demonstrated a method for stereospecific analysis of these compounds, providing insights into their structural characteristics and behavior in biological systems (Myher et al., 1986).
Enantiomeric Separation in Asymmetric Triacylglycerol
In the context of chromatography, rac-1-Linoleoyl-3-chloropropanediol and similar compounds have been studied for their enantiomeric separation properties. This research offers potential applications in analytical chemistry and biochemistry, particularly in understanding the stereochemistry of lipids (Nagai et al., 2011).
High-Performance Liquid Chromatography (HPLC) Method Development
Research focusing on the development of HPLC methods for the measurement of chloropropanediol fatty acid esters, including compounds akin to rac-1-Linoleoyl-3-chloropropanediol, highlights its significance in analytical chemistry for quality control in food products (Zhou et al., 2014).
Metabolism and Nutritional Effects Studies
A study on the metabolism of orally administered rac-1-O-[1'-14C]dodecylglycerol in mice demonstrated the compound's incorporation into various organ tissues and provided insights into its metabolic pathways and nutritional effects (Weber, 1985).
Contaminant Occurrence in Edible Oils
Research on the occurrence of 3-monochloropropanediol (3-MCPD) fatty acid diesters in edible oils indicated that compounds similar to rac-1-Linoleoyl-3-chloropropanediol can be present in refined oils, raising concerns regarding food safety and quality (Custodio-Mendoza et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes involved in lipid metabolism and cellular signaling .
Mode of Action
It is a diacylglycerol that contains linoleic acid at the sn-1 position and a chloride group at the sn-3 position . The chlorine is a good leaving group and can undergo substitution reactions .
Biochemical Pathways
Related compounds have been shown to influence pathways involved in energy metabolism and cell death .
Result of Action
Similar compounds have been associated with anti-inflammatory and anti-tumor properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEYMNNFFJSIRX-HZJYTTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857934 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-1-Linoleoyl-3-chloropropanediol | |
CAS RN |
74875-98-2 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
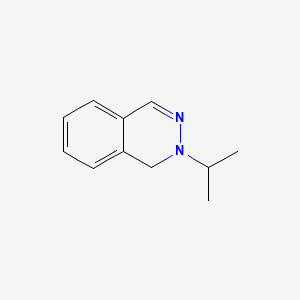
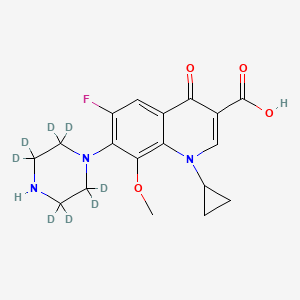
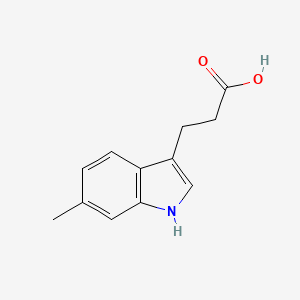

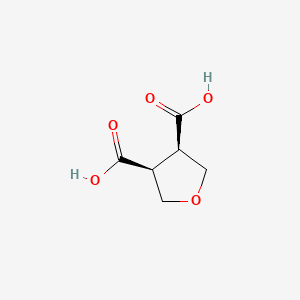


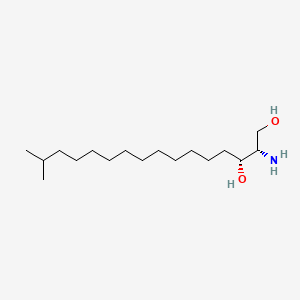
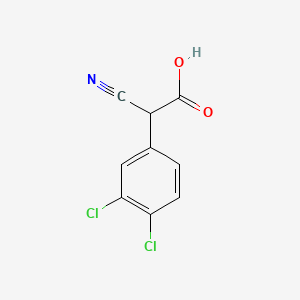
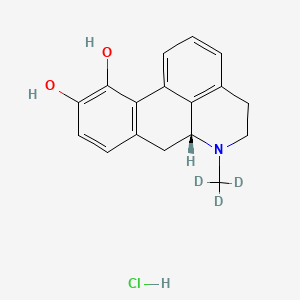
![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)